2-Methoxy-3-(piperidin-4-yl)pyridine dihydrochloride is a chemical compound characterized by its unique structure that combines a pyridine ring with a methoxy group and a piperidinyl substituent. The compound has garnered attention in various scientific fields, particularly in medicinal chemistry, due to its potential therapeutic applications.
Source: This compound can be synthesized from commercially available precursors, primarily 2-methoxypyridine and 4-piperidone, through a series of chemical reactions that yield the desired product in hydrochloride salt form .
Classification: It belongs to the class of heterocyclic compounds, specifically pyridine derivatives, which are known for their biological activity and utility in drug development.
The synthesis of 2-Methoxy-3-(piperidin-4-yl)pyridine dihydrochloride typically involves several key steps:
The entire process requires careful control of reaction conditions, including temperature and time, to ensure high yields and purity of the final product. Common solvents and reagents used include methanol, sodium borohydride, and phosphorus oxychloride.
The molecular formula of 2-Methoxy-3-(piperidin-4-yl)pyridine dihydrochloride is , with a molecular weight of approximately 265.18 g/mol.
COC1=C(C=CC=N1)C2CCNCC2.Cl
This structure indicates the presence of a methoxy group at the second position of the pyridine ring and a piperidinyl group at the third position, contributing to its unique properties .
2-Methoxy-3-(piperidin-4-yl)pyridine dihydrochloride can undergo various chemical reactions:
Common reagents include:
The mechanism of action for 2-Methoxy-3-(piperidin-4-yl)pyridine dihydrochloride involves its interaction with specific biological targets, such as receptors or enzymes. The piperidinyl group enhances binding affinity to certain targets, while the methoxy group may influence pharmacokinetic properties. The exact mechanisms depend on the specific biological context in which the compound is applied .
The compound exhibits stability under standard laboratory conditions but may undergo hydrolysis or degradation under extreme pH or temperature conditions.
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₆N₂O·2ClH |
Molecular Weight | 265.18 g/mol |
Melting Point | Not specified |
Storage Temperature | Ambient |
2-Methoxy-3-(piperidin-4-yl)pyridine dihydrochloride has several applications in scientific research:
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1